5-Chloro-2-methoxypyridin-3-ol

Description

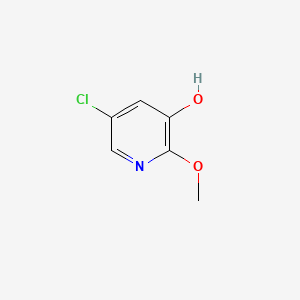

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGLBGDAIHJCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679121 | |

| Record name | 5-Chloro-2-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-86-9 | |

| Record name | 5-Chloro-2-methoxy-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methoxypyridin-3-ol CAS number

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique arrangement of chloro, methoxy, and hydroxyl functional groups on a pyridine scaffold provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, potential synthetic pathways, and its role as an intermediate in the development of novel pharmaceuticals. The strategic importance of the chloro and methoxy substituents in modulating intermolecular interactions and pharmacokinetic properties is a key focus for its application in modern drug design.[1][2][3]

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The Chemical Abstracts Service (CAS) has assigned the number 1261365-86-9 to this compound.[4] This unique identifier is critical for unambiguous identification in research, procurement, and regulatory documentation.

Structural and Molecular Data

The structural arrangement of functional groups dictates the reactivity and potential biological interactions of the molecule.

Caption: Chemical structure of this compound.

The table below summarizes the key identifiers and physicochemical properties of this compound, compiled from authoritative databases.

| Property | Value | Source(s) |

| CAS Number | 1261365-86-9 | [4] |

| Molecular Formula | C₆H₆ClNO₂ | [4] |

| Molecular Weight | 159.57 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid | |

| InChI Key | DWGLBGDAIHJCDX-UHFFFAOYSA-N | [4] |

| SMILES String | COC1=C(C=C(C=N1)Cl)O | [4] |

The Role of Chloro and Methoxy Groups in Drug Discovery

The presence of both a chloro and a methoxy group on the pyridine ring is of significant interest to medicinal chemists. These functional groups are not merely passive structural components; they actively influence a molecule's properties in ways that can be leveraged for drug design.[1][3]

-

Chloro Group: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to form salt bridges or hydrogen bonds. Halogen bonding, a non-covalent interaction between the chlorine atom and an electron-rich atom in a protein binding pocket, can significantly enhance binding affinity and selectivity.[3] Furthermore, chlorine is often introduced to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5][6]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its steric bulk can enforce a specific conformation on the molecule, which may be favorable for binding to a biological target.[3] It can also impact solubility and metabolic stability.

The combination of these groups on a pyridine scaffold, a common motif in FDA-approved drugs, makes compounds like this compound valuable starting points for creating libraries of diverse molecules for screening and lead optimization.[2]

Caption: Workflow for utilizing the scaffold in drug discovery.

Synthetic Considerations

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. A likely approach involves the multi-step functionalization of a simpler pyridine precursor.

A relevant patented synthesis for a structurally similar compound, 5-chloro-2,3-dihydroxypyridine, starts from 2-amino-5-chloropyridine.[7] This process involves a sequence of diazotization, nitration, reduction, and a final diazotization to introduce the hydroxyl groups.[7] A similar strategic approach could be adapted for the synthesis of this compound, where a methoxylation step would be incorporated.

Hypothetical Synthetic Protocol:

This is a generalized, illustrative procedure. Specific reaction conditions, reagents, and purification methods would require experimental optimization.

-

Starting Material: Begin with a suitable precursor, such as 2-amino-5-chloropyridine.

-

Diazotization & Hydroxylation: Convert the amino group at the 2-position to a hydroxyl group via a Sandmeyer-type reaction.

-

Nitration: Introduce a nitro group at the 3-position. The existing hydroxyl and chloro groups will direct the regioselectivity of this electrophilic substitution.

-

Methoxylation: Convert the hydroxyl group at the 2-position to a methoxy group using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions. This step's timing relative to others is crucial to avoid side reactions.

-

Reduction: Reduce the nitro group at the 3-position to an amino group, for instance, using stannous chloride or catalytic hydrogenation.[8]

-

Final Diazotization & Hydroxylation: Convert the newly formed amino group at the 3-position into the final hydroxyl group.

This multi-step process highlights the compound's nature as a valuable, yet complex, synthetic intermediate. Its derivatives, such as the corresponding boronic acid, are used in palladium-catalyzed cross-coupling reactions to build even greater molecular complexity, for example, in preparing inhibitors for CNS disorders.[2][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram.[10]

-

Signal Word: Warning[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or particulates.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound (CAS No. 1261365-86-9) is more than just a chemical compound; it is a strategic tool for researchers in drug discovery. Its value lies in the unique combination of functional groups—chloro, methoxy, and hydroxyl—on the pharmaceutically relevant pyridine scaffold. This structure provides multiple reaction handles for synthetic elaboration, allowing for the systematic exploration of chemical space around a core motif. Understanding its properties, potential synthetic routes, and the functional role of its substituents empowers scientists to design and create next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

- PubChem. This compound | C6H6ClNO2 | CID 50989284. [Link]

- Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]

- Angene Chemical.

- PrepChem.com. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. [Link]

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Google Patents.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C6H6ClNO2 | CID 50989284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8 [chemicalbook.com]

- 10. This compound AldrichCPR 1261365-86-9 [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

5-Chloro-2-methoxypyridin-3-ol physical properties

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxypyridin-3-ol

Introduction

This compound is a substituted pyridinol derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a functionalized pyridine ring, it serves as a versatile building block in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. The strategic placement of the chloro, methoxy, and hydroxyl groups on the pyridine core imparts a unique combination of electronic and steric properties, influencing its reactivity, binding affinity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound for researchers, chemists, and drug development professionals. Understanding these fundamental characteristics is paramount for designing synthetic routes, developing analytical methods, formulating drug products, and predicting its behavior in biological systems.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The structural and molecular identity of this compound is defined by its IUPAC name and various chemical identifiers.

-

IUPAC Name: this compound[1]

-

CAS Number: 1261365-86-9[1]

-

Molecular Formula: C₆H₆ClNO₂[1]

-

Canonical SMILES: COC1=C(C=C(C=N1)Cl)O[1]

-

InChI Key: DWGLBGDAIHJCDX-UHFFFAOYSA-N[1]

The molecule consists of a central pyridine ring substituted at the 5-position with a chlorine atom, at the 2-position with a methoxy group, and at the 3-position with a hydroxyl group.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical state and fundamental properties of a compound dictate its handling, storage, and application. The available data, combining supplier information and computational predictions, are summarized below.

| Property | Value | Source |

| Molecular Weight | 159.57 g/mol | PubChem, Sigma-Aldrich[1] |

| Monoisotopic Mass | 159.0087061 Da | PubChem (Computed)[1] |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3-AA (Lipophilicity) | 1.4 | PubChem (Predicted)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Polar Surface Area | 42.4 Ų | PubChem (Computed)[1] |

Expert Insights: The presence of both a hydrogen bond donor (-OH) and multiple acceptors (pyridine nitrogen, -OH oxygen, -OCH₃ oxygen) suggests that this molecule will exhibit strong intermolecular interactions. This is consistent with its reported state as a solid at room temperature. The positive XLogP value of 1.4 indicates a moderate degree of lipophilicity, suggesting potential for membrane permeability, a key consideration in drug design.

Solubility and Acidity (pKa)

While specific experimental solubility data is not widely published, a qualitative assessment can be derived from the compound's structure.

-

Aqueous Solubility: The hydroxyl and pyridine nitrogen groups can engage in hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the chlorinated aromatic ring and methoxy group contribute to its lipophilic character, which will limit its solubility in water.

-

Organic Solvents: It is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone, which can solvate both the polar functional groups and the nonpolar ring system.

pKa Considerations: The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are critical determinants of the compound's charge state at physiological pH.

-

Acidic pKa (Phenolic -OH): The hydroxyl group is phenolic in nature. Its acidity will be influenced by the electron-withdrawing effect of the chlorine atom and the pyridine nitrogen, and the electron-donating effect of the methoxy group. The pKa is expected to be in the range of 7-9.

-

Basic pKa (Pyridine N): The lone pair of electrons on the pyridine nitrogen makes it basic. Its basicity is reduced by the electron-withdrawing chlorine substituent. The pKa for the protonated pyridine is expected to be in the range of 2-4.

Understanding these pKa values is crucial for designing salt-formulation strategies to enhance solubility and for predicting its absorption and distribution in vivo.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted spectroscopic characteristics.

Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and elemental composition.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₇ClNO₂]⁺ | 160.01599 |

| [M+Na]⁺ | [C₆H₆ClNNaO₂]⁺ | 181.99793 |

| [M-H]⁻ | [C₆H₅ClNO₂]⁻ | 158.00143 |

Data sourced from PubChemLite (predicted)[2]

Expert Insights: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and hydroxyl protons.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. They will likely appear as doublets due to coupling with each other.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the δ 3.5-4.0 ppm region.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected. It can be confirmed by D₂O exchange, where the peak disappears.

-

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals for the six carbon atoms in the molecule.

-

Aromatic Carbons: Five signals in the δ 100-160 ppm range. The carbons directly attached to electronegative atoms (O, N, Cl) will be shifted further downfield.

-

Methoxy Carbon (-OCH₃): One signal in the aliphatic region, typically around δ 50-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretch: A strong band for the aryl ether and phenol C-O stretch is expected in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Experimental Protocol: Melting Point Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using validated methods. The following describes a standard protocol for determining the melting point of a solid crystalline compound like this compound.

Causality: The melting point is a definitive physical property that provides a primary indication of purity. A sharp, narrow melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.

Caption: Standard workflow for melting point determination.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:

-

Hazard Statement: H302 - Harmful if swallowed[1].

-

Signal Word: Warning[1].

-

Pictogram: GHS07 (Exclamation Mark).

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place. The compound is classified as a Combustible Solid.

Conclusion

This compound is a solid crystalline compound with a molecular weight of 159.57 g/mol . Its structure, featuring hydrogen bond donors and acceptors, dictates its solid-state nature and suggests moderate solubility in polar organic solvents. The predicted lipophilicity (XLogP ≈ 1.4) and polar surface area (42.4 Ų) provide valuable initial parameters for computational modeling in drug discovery. While extensive experimental data is limited, the predicted spectroscopic characteristics offer a robust framework for its identification and characterization. Standard laboratory protocols should be employed for handling this compound, recognizing its classification as harmful if swallowed.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50989284, this compound.

- PubChemLite. This compound (C6H6ClNO2).

Sources

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxypyridin-3-ol, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. The strategic placement of chloro, methoxy, and hydroxyl functional groups on the pyridine scaffold offers a versatile platform for the synthesis of novel therapeutic agents. This document will delve into the chemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

This compound is a solid at room temperature with a molecular formula of C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol .[1] The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups, in addition to a nucleophilic hydroxyl group, imparts a unique reactivity profile to the molecule.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1261365-86-9 | [1] |

| Molecular Formula | C₆H₆ClNO₂ | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=N1)Cl)O | [1] |

| InChI | InChI=1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 | [1] |

| Physical Form | Solid |

Proposed Synthesis of this compound

Synthesis of the Precursor: 5-Chloro-2,3-dihydroxypyridine

The synthesis of this key intermediate involves a four-step process starting from 2-amino-5-chloropyridine.

Caption: Proposed synthetic workflow for 5-Chloro-2,3-dihydroxypyridine.

Experimental Protocol (Adapted from CN101830845A):

-

Diazotization of 2-Amino-5-chloropyridine: 2-amino-5-chloropyridine is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly to form the diazonium salt, which is subsequently hydrolyzed in situ to yield 2-hydroxy-5-chloropyridine.

-

Nitration of 2-Hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 3-position, yielding 2-hydroxy-3-nitro-5-chloropyridine.

-

Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group using iron powder in the presence of calcium chloride and ethanol to give 3-amino-5-chloro-2-hydroxypyridine.

-

Final Diazotization: The 3-amino-5-chloro-2-hydroxypyridine is subjected to a second diazotization reaction, followed by hydrolysis of the diazonium salt to afford the target precursor, 5-chloro-2,3-dihydroxypyridine.

Proposed Selective O-Methylation to Yield this compound

The final step in the proposed synthesis is the selective O-methylation of 5-chloro-2,3-dihydroxypyridine. The two hydroxyl groups on the pyridine ring exhibit different reactivities. The 2-hydroxyl group is more acidic and a better nucleophile than the 3-hydroxyl group due to its proximity to the ring nitrogen. This difference in reactivity can be exploited for selective methylation.

Caption: Proposed final step in the synthesis of this compound.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable polar aprotic solvent such as acetone or DMF, is added a mild base, for instance, potassium carbonate (K₂CO₃).

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.

Predicted Spectroscopic Data

As of the writing of this guide, experimental spectroscopic data for this compound is not available in public databases. The following are predicted spectroscopic characteristics based on the analysis of its structure and comparison with analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 7.50-7.60 (d, 1H): Aromatic proton at the 4-position, appearing as a doublet due to coupling with the proton at the 6-position.

-

δ 7.10-7.20 (d, 1H): Aromatic proton at the 6-position, appearing as a doublet.

-

δ 5.50-6.00 (s, 1H): A broad singlet corresponding to the hydroxyl proton at the 3-position. The chemical shift of this proton is highly dependent on concentration and solvent.

-

δ 3.90-4.00 (s, 3H): A sharp singlet corresponding to the three protons of the methoxy group at the 2-position.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ 155-160: Quaternary carbon at the 2-position, attached to the methoxy group.

-

δ 140-145: Quaternary carbon at the 3-position, bearing the hydroxyl group.

-

δ 130-135: Aromatic CH carbon at the 4-position.

-

δ 120-125: Quaternary carbon at the 5-position, attached to the chlorine atom.

-

δ 110-115: Aromatic CH carbon at the 6-position.

-

δ 55-60: Carbon of the methoxy group.

Predicted Infrared (IR) Spectroscopy

-

3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

-

2850-2960 cm⁻¹ (weak to medium): Aliphatic C-H stretching of the methoxy group.

-

1550-1600 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations of the pyridine ring.

-

1200-1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methoxy group.

-

1000-1050 cm⁻¹ (medium): Symmetric C-O-C stretching of the methoxy group.

-

700-800 cm⁻¹ (strong): C-Cl stretching vibration.

Predicted Mass Spectrometry (Electron Ionization)

-

m/z 159/161 (M⁺): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.

-

m/z 144/146: Loss of a methyl radical (•CH₃) from the methoxy group.

-

m/z 130/132: Loss of a formyl radical (•CHO).

-

m/z 116: Loss of the chloro radical (•Cl).

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable and versatile building block for the synthesis of more complex molecules with potential biological activity.

Reactivity Profile

-

Hydroxyl Group (C3-OH): This group can act as a nucleophile in O-alkylation and O-acylation reactions, allowing for the introduction of various side chains. It can also be converted to a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions.

-

Chloro Group (C5-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Methoxy Group (C2-OCH₃): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a second hydroxyl group, providing another site for functionalization.

Caption: Key reaction sites on this compound.

Potential as a Scaffold in Medicinal Chemistry

Substituted pyridines are prevalent in a wide range of FDA-approved drugs and clinical candidates. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of compounds targeting various biological pathways. The combination of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (methoxy and pyridine nitrogen), and a halogen for further derivatization provides the necessary functionalities to interact with biological targets and to be elaborated into more complex structures.

While direct biological activity data for this compound is not available, structurally related compounds have shown a broad spectrum of activities, including but not limited to:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.

-

Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.

-

CNS-active Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a privileged scaffold for drugs targeting the central nervous system.

Safety and Handling

Based on available safety data for this compound, this compound is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or in a fume hood.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for diverse and regioselective modifications, enabling the generation of libraries of novel compounds for biological screening. While experimental data on its synthesis and spectroscopic properties are currently limited in the public domain, this guide provides a robust proposed synthetic route and predicted characterization data to facilitate its use in research and development. The insights into its reactivity and potential applications underscore its value for scientists working at the forefront of pharmaceutical innovation.

References

- PubChem. This compound.

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- PubChemLite. This compound (C6H6ClNO2). [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol for Advanced Research

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic profile, target affinity, and overall efficacy. Within this vital class of heterocyclic compounds, 5-Chloro-2-methoxypyridin-3-ol emerges as a compound of significant interest for researchers, scientists, and drug development professionals.

The presence of a chlorine atom, a methoxy group, and a hydroxyl group on the pyridine core imparts a unique combination of electronic and steric properties. These functional groups serve as versatile handles for further chemical modification, making this compound a valuable building block in the synthesis of complex molecular entities. The chloro group, for instance, is a common substituent in many FDA-approved drugs and can participate in various cross-coupling reactions, while the methoxy and hydroxyl groups can influence solubility, metabolic stability, and hydrogen bonding interactions within biological targets.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and potential applications in drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound to its full potential in their experimental endeavors.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its successful application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5]

| Property | Value | Source(s) |

| Molecular Weight | 159.57 g/mol | [6][7] |

| Molecular Formula | C₆H₆ClNO₂ | [6][7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 1261365-86-9 | [6][7] |

| Canonical SMILES | COC1=C(C=C(C=N1)Cl)O | [7] |

| InChI Key | DWGLBGDAIHJCDX-UHFFFAOYSA-N | [5][7] |

| Physical Form | Solid | [5] |

| Melting Point | 153 - 155 °C |

The molecular structure, characterized by the strategic placement of its functional groups, dictates its reactivity. The electron-withdrawing nature of the chlorine atom influences the aromaticity and reactivity of the pyridine ring, while the methoxy and hydroxyl groups can act as hydrogen bond donors and acceptors, a critical feature for molecular recognition at protein binding sites.

Synthesis and Purification: A Technical Workflow

The synthesis of this compound is not widely detailed in publicly available literature, suggesting its status as a specialized intermediate. However, a plausible synthetic route can be devised based on established pyridine chemistry, such as the functionalization of commercially available substituted pyridines. A representative synthetic approach could involve a multi-step process starting from a precursor like 2-amino-5-chloropyridine.[8]

Proposed Synthetic Pathway

A logical synthetic pathway could involve diazotization of an amino-substituted pyridine to introduce a hydroxyl group, followed by other functional group interconversions. For instance, a route analogous to the synthesis of 5-chloro-2,3-dihydroxypyridine could be adapted.[8] This would involve:

-

Diazotization: Conversion of an amino group on a 5-chloropyridine precursor to a diazonium salt, which is then hydrolyzed to a hydroxyl group.

-

Nitration: Introduction of a nitro group onto the pyridine ring.

-

Reduction: Reduction of the nitro group to an amino group.

-

Diazotization and Methoxylation: A final diazotization followed by reaction with methanol or sodium methoxide to install the methoxy group.

An alternative, more direct approach could involve the nucleophilic aromatic substitution on a di-halogenated pyridine precursor.[9]

Experimental Synthesis Protocol (Representative)

This protocol is a representative example based on common organic synthesis methodologies for pyridine derivatives.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine

-

Dissolve 2-amino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.

-

Neutralize the solution and extract the product with a suitable organic solvent.

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

-

Add 2-hydroxy-5-chloropyridine to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture over ice and collect the precipitated product by filtration.

Step 3: Synthesis of the Target Compound Further steps would involve reduction of the nitro group and subsequent conversion to the methoxy and hydroxyl functionalities, which can be a complex process requiring careful control of reagents and conditions.

Purification Protocol

Purification of the crude product is critical to ensure high purity for subsequent applications.

-

Column Chromatography: The crude this compound is dissolved in a minimum amount of a suitable solvent and loaded onto a silica gel column.

-

Elution: The compound is eluted using a solvent system with an appropriate polarity gradient (e.g., a mixture of hexane and ethyl acetate).

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified solid product.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The hydroxyl proton may appear as a broad singlet. |

| ¹³C NMR | Six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy group carbon. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (159.57), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-O stretching (methoxy and phenol), C=C and C=N stretching (aromatic ring), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity when analyzed using a suitable column (e.g., C18) and mobile phase. |

Analytical Workflow for Quality Control

Caption: Quality control workflow for the characterization of this compound.

Relevance and Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The pyridine ring is a well-established bioisostere for a phenyl ring and is present in a multitude of approved drugs. The chloro and methoxy substituents play crucial roles in modulating a compound's properties.[1][4]

-

Chloro Group: The presence of a chlorine atom can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability.[3][10]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its orientation can influence the conformation of the molecule. It can also impact metabolic stability and solubility.[1][4]

-

Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and can be crucial for anchoring a ligand into the active site of a protein target. It also provides a site for further derivatization.

This combination of functional groups makes this compound an attractive starting point for generating libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Logical Framework for Drug Design Application

Caption: Structural features of this compound and their relevance in drug design.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Aspect | Guideline | Source(s) |

| Hazard Classification | Acute Toxicity, Oral (Category 4). Harmful if swallowed. | [5][7] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Handle in a well-ventilated area or a fume hood. | [11] |

| Handling | Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [12] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. | [13] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | [14] |

Conclusion

This compound stands out as a promising and versatile intermediate for advanced chemical synthesis, particularly in the realm of drug discovery and development. Its unique constellation of functional groups provides a rich platform for creating diverse molecular architectures with tailored biological activities. This guide has provided a detailed technical overview of its properties, a plausible synthetic approach, robust analytical characterization methods, and its potential applications, all grounded in established scientific principles. For researchers aiming to innovate at the frontiers of medicinal chemistry, a deep understanding of such key building blocks is indispensable.

References

- PubChem. This compound. [Link]

- Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]

- Angene Chemical.

- PrepChem.com. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. [Link]

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- RSC Publishing. Analytical Methods. [Link]

- PubChem. 5-Chloro-2-methoxyaniline. [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Google Patents.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound AldrichCPR 1261365-86-9 [sigmaaldrich.com]

- 6. This compound AldrichCPR 1261365-86-9 [sigmaaldrich.com]

- 7. This compound | C6H6ClNO2 | CID 50989284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

5-Chloro-2-methoxypyridin-3-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxypyridin-3-ol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of complex pharmaceutical agents. The specific arrangement of its chloro, methoxy, and hydroxyl functional groups provides a versatile scaffold for developing novel therapeutics. This guide presents a detailed examination of a primary, efficient synthetic pathway to this compound, grounded in established principles of organic chemistry. We will explore the strategic rationale, reaction mechanisms, and a detailed experimental protocol. Additionally, a comparative multi-step alternative is discussed to provide a broader synthetic context.

Introduction and Strategic Overview

The synthesis of highly substituted pyridine rings is a cornerstone of pharmaceutical development. The pyridine motif is prevalent in numerous approved drugs, and its substitution pattern is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound presents a unique combination of functionalities: a nucleophilic hydroxyl group, a metabolically-relevant methoxy group, and a halogen handle (chlorine) suitable for cross-coupling reactions.

Our primary focus will be on the most direct and efficient synthetic route: the regioselective electrophilic chlorination of a readily accessible precursor, 2-methoxypyridin-3-ol. This approach is favored for its atom economy and operational simplicity.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the carbon-chlorine bond as the most logical disconnection. This strategy points to an electrophilic aromatic substitution (SEAr) reaction on an activated pyridine ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the synthesis hinges on the effective and regioselective chlorination of the precursor, 2-methoxypyridin-3-ol.

Primary Synthetic Pathway: Electrophilic Chlorination

This pathway is the recommended route due to its efficiency and high probability of success based on well-established principles of electrophilic aromatic substitution on activated heterocyclic systems.

Overall Reaction Scheme

The synthesis involves a single, high-yielding step from the starting material, 2-methoxypyridin-3-ol.

Caption: Proposed one-step synthesis of the target molecule.

Mechanistic Rationale and Causality

The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is critical. NCS serves as a source of an electrophilic chlorine atom ("Cl+"). The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

-

Activation: The pyridine ring of the starting material is "electron-rich" or activated towards electrophilic attack. This is due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH3) groups via resonance.

-

Regioselectivity: The directing effects of the existing substituents determine the position of chlorination.

-

The hydroxyl group at C3 is an ortho, para-director. It strongly directs electrophiles to the C4 (ortho) and C6 (para) positions.

-

The methoxy group at C2 is also an ortho, para-director, activating the C3 (ortho) and C5 (para) positions.

-

The combined effect of these two groups, along with steric considerations, strongly favors substitution at the C5 position, which is para to the methoxy group and ortho to the hydroxyl group, and is sterically accessible.

-

Experimental Protocol

This protocol is based on standard procedures for the chlorination of activated aromatic systems.

Materials:

-

2-Methoxypyridin-3-ol

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-methoxypyridin-3-ol (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Alternative Pathway: Multi-Step Synthesis from 2,3,5-Trichloropyridine

For contexts where the precursor 2-methoxypyridin-3-ol is unavailable, a longer, more classical approach starting from 2,3,5-trichloropyridine can be considered. While more laborious, this route relies on robust, well-documented reaction types.[1]

Overall Reaction Scheme

Sources

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-methoxypyridin-3-ol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While not a final drug product itself, its unique substitution pattern on the pyridine core makes it a valuable and versatile building block for the synthesis of novel bioactive molecules. This document details the compound's verified IUPAC name, physicochemical properties, and a proposed, logically-derived synthesis pathway complete with a detailed experimental protocol. Furthermore, it outlines a robust framework for its analytical characterization, ensuring identity and purity. The guide culminates in a discussion of its strategic importance in drug discovery, exploring how its distinct functional groups serve as critical handles for medicinal chemistry campaigns aimed at optimizing lead compounds. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in their work.

Core Compound Identification and Physicochemical Properties

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. The compound is authoritatively identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] Its key identifiers and properties are summarized below, providing a critical data reference for experimental design and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1261365-86-9 | Sigma-Aldrich |

| Molecular Formula | C₆H₆ClNO₂ | PubChem[1][2] |

| Molecular Weight | 159.57 g/mol | Sigma-Aldrich |

| Canonical SMILES | COC1=C(C=C(C=N1)Cl)O | PubChem[1] |

| InChI Key | DWGLBGDAIHJCDX-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted XlogP | 1.4 | PubChem[1][2] |

Safety and Handling: According to its GHS classification, this compound is harmful if swallowed (H302).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

A Proposed Pathway for Chemical Synthesis

Causality in Experimental Design: The choice of this pathway is deliberate. Starting with a pre-functionalized pyridine ring allows for selective modification.

-

Selective Methylation: The two hydroxyl groups on the starting material have different acidities and nucleophilicities. The hydroxyl at the 2-position is more acidic and exists in equilibrium with its pyridone tautomer, making the oxygen at the 3-position more amenable to selective O-methylation under controlled basic conditions. Using a mild base like potassium carbonate and a standard methylating agent like methyl iodide prevents undesired side reactions.

-

Purification: A standard aqueous workup followed by column chromatography is essential to isolate the desired mono-methylated intermediate from unreacted starting material and any di-methylated byproduct, ensuring the purity of the material for the subsequent step.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity must be confirmed via the analytical methods outlined in Section 3.

-

Reaction Setup: To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in anhydrous acetone (10 mL/g of starting material) in a round-bottom flask, add potassium carbonate (1.1 eq). Stir the suspension vigorously at room temperature for 20 minutes.

-

Methylation: Add methyl iodide (1.05 eq) dropwise to the suspension.

-

Reaction Monitoring: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed (typically 4-6 hours).

-

Quenching and Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Analytical Characterization and Quality Control

Confirming the structural integrity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons, and aromatic protons on the pyridine ring whose splitting patterns and chemical shifts will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule, including the methoxy carbon and the five carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: FTIR analysis can be used to identify the key functional groups.[3] A broad absorption band in the 3200-3500 cm⁻¹ region would indicate the O-H stretch of the hydroxyl group, while C-O and C-Cl stretches would appear in the fingerprint region.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A single sharp peak on multiple channels would indicate a high degree of purity.

Caption: A comprehensive workflow for the analytical validation of synthesized compounds.

Strategic Importance in Drug Discovery

The true value of this compound lies in its potential as a molecular scaffold in medicinal chemistry. The pyridine ring is a common and privileged structure in many FDA-approved drugs. The specific arrangement of the chloro, methoxy, and hydroxyl groups on this compound provides multiple strategic "handles" for chemical modification, allowing for the systematic exploration of a target's chemical space. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate intermolecular interactions and improve pharmacokinetic profiles.[4][5]

Key Functional Group Roles:

-

Chloro Group: Serves as a versatile site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, alkyl, or amino groups to probe specific pockets in a protein binding site. The presence of chlorine is a common feature in many successful drugs.[6]

-

Hydroxyl Group: Can be readily converted into ethers or esters to modulate solubility and cell permeability. It can also act as a crucial hydrogen bond donor, anchoring the molecule to its biological target.

-

Methoxy Group: The methoxy group can influence the conformation of the molecule and improve its metabolic stability. It can also participate in hydrogen bonding as an acceptor.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can be critical for solubility and interaction with target proteins.

Caption: Structure-Activity Relationship (SAR) handles on the core scaffold.

Conclusion

This compound represents a quintessential example of a high-value chemical intermediate for the life sciences. Its well-defined structure, confirmed by its IUPAC name and physicochemical data, provides a solid foundation for its use. By leveraging established chemical principles, a robust synthesis can be executed, and its identity and purity can be rigorously validated through standard analytical techniques. For drug discovery professionals, this compound is not merely a reagent but a strategic tool, offering multiple avenues for modification to enhance potency, selectivity, and pharmacokinetic properties in the pursuit of novel therapeutics.

References

- PubChem. This compound.

- PubChemLite. This compound (C6H6ClNO2). University of Luxembourg. [Link]

- PrepChem.com. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. [Link]

- Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]

- US EPA. IUPAC - List Details - SRS. United States Environmental Protection Agency. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. [Link]

- PubChem. 5-Chloro-2-methoxyaniline.

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Google Patents.

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

Sources

- 1. This compound | C6H6ClNO2 | CID 50989284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. drughunter.com [drughunter.com]

- 5. youtube.com [youtube.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Predicted Spectroscopic Profile of 5-Chloro-2-methoxypyridin-3-ol

Executive Summary

5-Chloro-2-methoxypyridin-3-ol is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic compound, its unambiguous structural confirmation is paramount for advancing research and ensuring the integrity of subsequent biological and pharmacological studies. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this molecule.

Molecular Structure and Physicochemical Properties

Before delving into its spectroscopic signature, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂ | [3] |

| Molecular Weight | 159.57 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1261365-86-9 | |

| Canonical SMILES | COC1=C(C=C(C=N1)Cl)O | [3] |

The structure features a pyridine ring substituted with a chloro group at position 5, a methoxy group at position 2, and a hydroxyl group at position 3. These functional groups create a unique electronic environment that will dictate the molecule's spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet | 1H | H-6 | Deshielded by the electronegative nitrogen and influenced by the adjacent chloro group. |

| ~ 7.1 - 7.3 | Doublet | 1H | H-4 | Influenced by the adjacent chloro and hydroxyl groups. |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | -OH | The chemical shift is highly variable and depends on solvent, concentration, and temperature. The proton is acidic and can exchange, leading to a broad signal. |

| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Causality Behind Predictions: The electron-withdrawing nature of the nitrogen atom and the chloro substituent will deshield the adjacent protons (H-6 and H-4), shifting them downfield. The methoxy group is electron-donating, which would typically shield adjacent protons, but its primary effect is observed on the carbon spectrum. The hydroxyl proton's chemical shift is notoriously variable due to its involvement in hydrogen bonding and chemical exchange.

Protocol for ¹H NMR Spectroscopy

A robust protocol is crucial for obtaining a high-quality spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Solvent Selection: Chloroform-d (CDCl₃) is a good starting point. However, to better resolve the hydroxyl proton, a hydrogen-bond accepting solvent like DMSO-d₆ can be used, which often results in a sharper -OH signal at a more downfield position.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay) should suffice.

-

D₂O Shake Experiment: To definitively identify the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.

Caption: Workflow for ¹³C NMR analysis with optional DEPT experiment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 3200 - 3500 | O-H stretch | Hydroxyl (-OH) | Broad |

| 2850 - 3000 | C-H stretch | sp³ (Methoxy) | Medium, sharp |

| 1550 - 1600 | C=N, C=C stretch | Pyridine Ring | Strong to medium |

| 1200 - 1300 | C-O stretch | Aryl ether (-O-CH₃) | Strong |

| 1000 - 1100 | C-O stretch | Phenol (-C-OH) | Strong |

| 700 - 800 | C-Cl stretch | Chloro group | Medium to weak |

Causality Behind Predictions: The most prominent and diagnostic peak is expected to be the broad O-H stretch, a hallmark of hydrogen-bonded hydroxyl groups. The aromatic ring stretches and C-O stretches will also be strong and characteristic.

Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample (typically 16-32 scans) over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale |

| 160.01/162.01 | [M+H]⁺ | Protonated molecular ion. The ~3:1 ratio of the two peaks is the characteristic isotopic signature of a monochlorinated compound (³⁵Cl/³⁷Cl). |

| 145.00/147.00 | [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 132.02/134.02 | [M+H - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols and methoxy-aromatics. |

Causality Behind Predictions: In a mass spectrometer, the molecule will be ionized, and the resulting molecular ion may fragment into smaller, charged pieces. The most critical observation will be the molecular ion peak [M+H]⁺, which should appear as a pair of peaks separated by 2 m/z units with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. Subsequent fragmentation will likely involve the loss of stable neutral molecules or radicals from the substituents.

Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Method: Infuse the sample directly into the mass spectrometer or inject it onto a short LC column.

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Caption: Predicted major fragmentation pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its conjugated system.

Predicted UV-Vis Data (in Ethanol)

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~ 270 - 290 | π → π* | Substituted Pyridine Ring |

Causality Behind Predictions: The substituted pyridine ring constitutes the primary chromophore. The absorption maximum (λₘₐₓ) is expected in the UV region, characteristic of π → π* transitions in such aromatic systems. The exact position of the peak can be influenced by the solvent polarity (solvatochromism).

Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Data Acquisition: Replace the blank with the sample cuvette and scan the UV-Vis spectrum, typically from 200 to 400 nm.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. While lacking experimentally-derived data, the principles of spectroscopy and comparison with analogous structures allow for a robust and scientifically-grounded forecast of its NMR, IR, MS, and UV-Vis spectra. The provided protocols offer researchers a clear and validated methodology for obtaining high-quality data. It is imperative that any researcher synthesizing or working with this compound performs these analyses to confirm its identity and purity, using this guide as a reference for spectral interpretation.

References

- Amerigo Scientific. (5-Chloro-2-methoxypyridin-3-yl)methanol. [Link]

- PubChem. This compound. [Link]

- Royal Society of Chemistry.

Sources

5-Chloro-2-methoxypyridin-3-ol NMR spectrum analysis

An In-Depth Technical Guide to the NMR Spectrum Analysis of 5-Chloro-2-methoxypyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices, from solvent selection to the application of advanced 2D NMR techniques. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for the characterization of complex heterocyclic compounds. The guide includes detailed protocols, predictive analyses based on established substituent effects, and a discussion of integrated data interpretation using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials. The precise arrangement of the chloro, methoxy, and hydroxyl substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Consequently, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development context.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural determination of small organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) provides detailed information on connectivity, stereochemistry, and conformation.[2] This guide presents a holistic workflow for analyzing this compound, emphasizing the integration of predictive knowledge with rigorous experimental protocol to achieve an unassailable structural assignment.

Theoretical NMR Spectral Prediction: An Educated Hypothesis

Before any experiment is conducted, a theoretical spectrum should be predicted. This exercise is crucial as it establishes an analytical framework, allowing for a more efficient and targeted interpretation of the acquired data. The prediction is based on the known effects of substituents on the chemical shifts of pyridine ring protons and carbons.[3]

Predicted ¹H NMR Spectrum

The structure of this compound features three distinct types of protons: two aromatic protons on the pyridine ring, a methoxy group's protons, and a hydroxyl proton.

-

Aromatic Protons (H4, H6): The pyridine ring has two remaining protons at positions 4 and 6. Due to the asymmetric substitution, they are in different chemical environments and should appear as two distinct signals.

-

H4: This proton is meta to the electron-donating -OH and -OCH₃ groups and ortho to the electron-withdrawing -Cl group. It is expected to be a doublet, coupled to H6.

-

H6: This proton is ortho to the nitrogen and meta to the -Cl and -OH groups. The proximity to the electronegative nitrogen atom typically shifts ortho protons downfield.[4] It will also appear as a doublet due to coupling with H4. The coupling constant (J) between these two protons should be a small, long-range coupling, typically in the range of 2-3 Hz.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is influenced by the attachment to the aromatic ring.[5]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[6] In a non-protic solvent like DMSO-d₆, it often appears as a broad singlet. Its presence can be definitively confirmed via a D₂O exchange experiment, where the signal will disappear.[7]

Predicted ¹³C NMR Spectrum

The molecule has six carbon atoms, all in unique chemical environments, which should result in six distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

C2 & C3: These carbons are directly attached to highly electronegative oxygen atoms (-OCH₃ and -OH, respectively) and will be significantly deshielded, appearing at the downfield end of the aromatic region.

-

C5: This carbon is directly bonded to the chlorine atom. The direct halogen effect will cause a moderate downfield shift.

-

C4 & C6: These are protonated carbons and their chemical shifts will be influenced by the combined electronic effects of all substituents. Their identity can be confirmed using an HSQC experiment.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield, typically in the 50-60 ppm range.[8]

Summary of Predicted Spectral Data

The following table summarizes the anticipated NMR data for this compound, assuming DMSO-d₆ as the solvent, which is excellent for observing exchangeable protons.

| Assignment | ¹H Prediction (δ, ppm) | Multiplicity | J (Hz) | ¹³C Prediction (δ, ppm) |

| H4 | ~7.3 - 7.6 | d | ~2-3 | ~120 - 130 |

| H6 | ~7.8 - 8.1 | d | ~2-3 | ~140 - 150 |

| -OH | ~9.0 - 10.0 (broad) | s | - | ~145 - 155 (C3) |

| -OCH₃ | ~3.9 - 4.1 | s | - | ~55 - 60 |

| C2 | - | - | - | ~150 - 160 |

| C5 | - | - | - | ~125 - 135 |

Experimental Design & Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[9] The protocols described below constitute a self-validating system for structural confirmation.

Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision.[10]

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent for this analysis. Its high polarity effectively solubilizes the polar pyridinol, and its ability to act as a hydrogen bond acceptor slows down the exchange rate of the -OH proton, typically resulting in a visible, albeit broad, signal. The residual proton signal of DMSO-d₆ appears as a pentet around 2.50 ppm, which rarely overlaps with signals of interest.[11]

-

CDCl₃ (Chloroform-d): While common, CDCl₃ may lead to rapid exchange or extensive hydrogen bonding of the -OH proton, potentially broadening it into the baseline and making it difficult to observe.

-

D₂O (Deuterium Oxide): This solvent is used specifically for the D₂O exchange experiment to confirm the identity of labile protons.

Protocol 1: Standard Sample Preparation

Objective: To prepare a high-quality, particulate-free sample for NMR analysis.

Methodology:

-

Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.[12]

-

Solubilization: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the neck, transfer the solution into a clean, high-quality 5 mm NMR tube.[13] This step is critical to remove any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: 1D ¹H NMR Data Acquisition

Objective: To acquire a high-resolution proton spectrum with accurate integration.

Methodology:

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Parameter Selection:

-